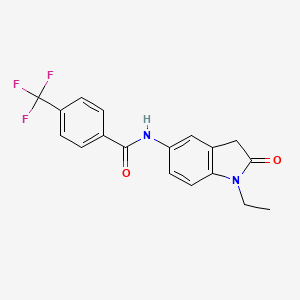
N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)cinnamamide” is a complex organic compound that contains a piperidine ring and a tetrahydrofuran ring . Piperidine is a common structure in many pharmaceuticals . Tetrahydrofuran is a commonly used solvent in organic chemistry.
Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a piperidine ring attached to a tetrahydrofuran ring via a methylene (-CH2-) bridge . The exact structure would depend on the specific locations of these groups within the molecule.Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Piperidine derivatives can undergo a variety of reactions, including hydrogenation, cyclization, and multicomponent reactions .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Cinnamamide derivatives have been extensively studied for their potential in various scientific research applications, focusing on their synthesis, structural analysis, and biological activities. Notably, the structure determination of related cinnamamide compounds has provided insights into their potential therapeutic uses. The study of the crystal structure of 3,4-methylenedioxy-cinnamoyl piperidide highlighted the significance of structural determinations of Cinnamamides in medicinal chemistry (Lin & Shen, 1982).
Biological Activities and Applications
Cinnamamides are recognized for their wide range of biological properties, including anticonvulsant, muscle relaxant, antiallergic, antineoplastic, antitumor, anesthetic, analgesic, and anti-infective activities. Their structural modifications have been the subject of research aiming to enhance these activities (Borul & Agarkar, 2020). Additionally, cinnamide derivatives have shown promising activities in models of central and peripheral nervous system disorders, offering therapeutic potential across a spectrum of conditions (Gunia-Krzyżak et al., 2015).
Chemical Modifications and Structure-Activity Relationship
Research on chemical modifications and structure-activity relationship studies of piperine and its analogs, including cinnamamide derivatives, has been instrumental in developing drugs from folk medicine. These studies have facilitated the understanding of the molecular features critical for the anticonvulsant activity of these compounds (Li & Wang, 1995).
Synthesis and Antifungal/Insecticidal Activities
Novel cinnamamide derivatives have been synthesized and evaluated for their fungicidal and insecticidal activities. This research underscores the potential of cinnamamides in agrochemical applications, providing a basis for the development of new agents against plant pathogens and pests (Xiao et al., 2011).
Mécanisme D'action
Target of action
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry . Therefore, “N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)cinnamamide” might interact with a variety of biological targets, depending on its specific structure and functional groups.
Mode of action
The mode of action of “this compound” would depend on its specific targets. Piperidine derivatives can have a wide range of effects, from acting as enzyme inhibitors to interacting with various receptors .
Biochemical pathways
The affected pathways would depend on the specific targets of “this compound”. Piperidine derivatives can be involved in a variety of biochemical pathways due to their wide range of potential targets .
Orientations Futures
The future directions for research on “N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)cinnamamide” could include further studies on its synthesis, properties, and potential applications. It could also be interesting to explore its potential uses in pharmaceuticals, given the prevalence of piperidine derivatives in this field .
Propriétés
IUPAC Name |
(E)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-19(7-6-16-4-2-1-3-5-16)20-14-17-8-11-21(12-9-17)18-10-13-23-15-18/h1-7,17-18H,8-15H2,(H,20,22)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJUBVGYLLGRQR-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2685272.png)
![(4-(5-chloro-2-methylphenyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone](/img/structure/B2685277.png)
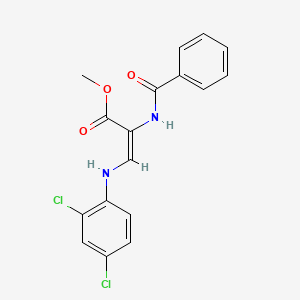
![3'-Cyclopropyl-2',2'-difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride](/img/structure/B2685280.png)
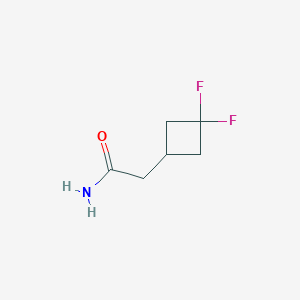
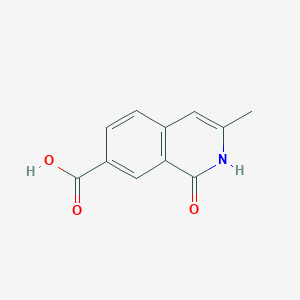

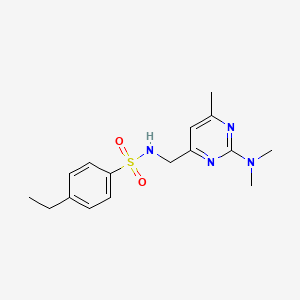
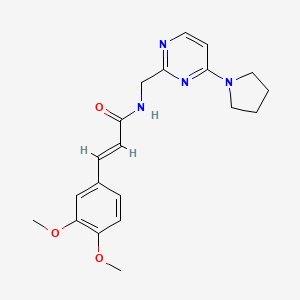
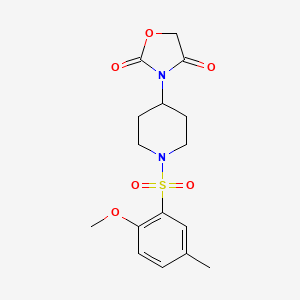
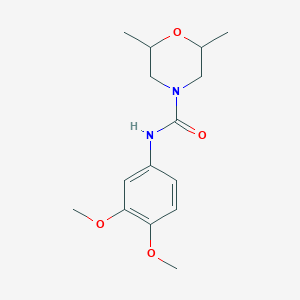
![2-[[1-(1,3-Benzothiazole-6-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2685291.png)
